molecular formula C12H16O B096298 5-Phenylhexan-2-one CAS No. 18216-74-5

5-Phenylhexan-2-one

Cat. No.: B096298
CAS No.: 18216-74-5
M. Wt: 176.25 g/mol
InChI Key: UBTPKYDISLNBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenylhexan-2-one is an organic compound with the molecular formula C12H16O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Phenylhexan-2-one can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with 2-hexanone in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield .

Industrial Production Methods

On an industrial scale, this compound is produced through the oxidation of 5-phenyl-2-hexanol. This process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction is carefully monitored to prevent over-oxidation and to maximize the yield of the desired ketone.

Chemical Reactions Analysis

Types of Reactions

5-Phenylhexan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Phenylhexan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving ketones.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used as a solvent and in the production of fragrances and flavors.

Mechanism of Action

The mechanism of action of 5-Phenylhexan-2-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various products depending on the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenylhexan-2-one is unique due to the presence of both a phenyl group and a hexanone chain. This combination imparts distinct chemical properties, making it useful in specific applications where other similar compounds may not be as effective .

Properties

CAS No.

18216-74-5

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

5-phenylhexan-2-one

InChI

InChI=1S/C12H16O/c1-10(8-9-11(2)13)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3

InChI Key

UBTPKYDISLNBLJ-UHFFFAOYSA-N

SMILES

CC(CCC(=O)C)C1=CC=CC=C1

Canonical SMILES

CC(CCC(=O)C)C1=CC=CC=C1

18216-74-5

Synonyms

5-Phenyl-2-hexanone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.